5'-Methoxylaudanosine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 5’-Methoxylaudanosine involves several steps. It is typically synthesized from the corresponding amides through the Bishler–Napieralski reaction to produce dihydroisoquinolines. These dihydroisoquinolines are then reduced with sodium borohydride to obtain racemic tetrahydroisoquinolines .Molecular Structure Analysis

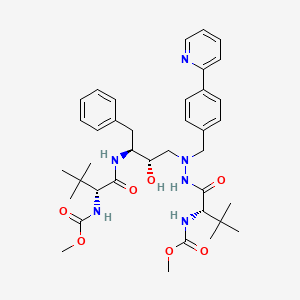

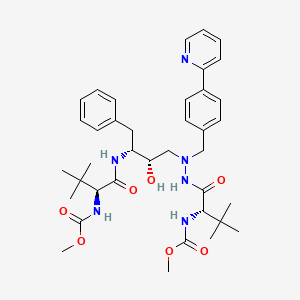

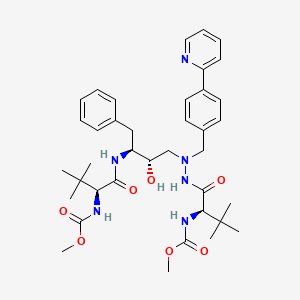

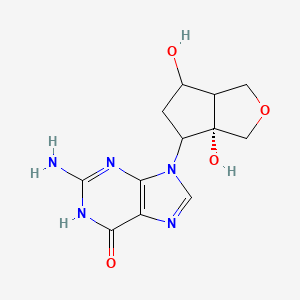

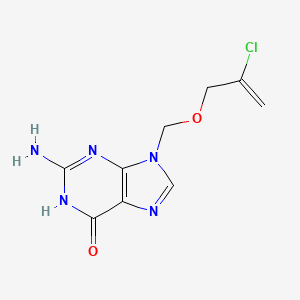

5’-Methoxylaudanosine has a molecular formula of C22H29NO5 and a molecular weight of 387.47 . It contains a total of 59 bonds, including 30 non-H bonds, 12 multiple bonds, 7 rotatable bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 tertiary amine (aliphatic), and 5 aromatic ethers .Physical And Chemical Properties Analysis

5’-Methoxylaudanosine has a predicted boiling point of 492.6±45.0 °C and a density of 1.121. It is soluble in chloroform, dichloromethane, diethyl ether, and methanol. It has a predicted pKa of 7.73±0.40. It is an oil and has a yellow color .Scientific Research Applications

Synthesis of Muscle Relaxants : 5'-Methoxylaudanosine has been studied as a chiral precursor in the synthesis of Mivacurium chloride and other skeletal muscle relaxants. Researchers developed two optimized synthetic pathways to prepare (R)-5'-methoxylaudanosine, which involved a chiral resolution of the racemic form and a novel one-pot synthetic step for racemic 5'-methoxylaudanosine. These processes are critical for producing pharmaceutical-grade muscle relaxants (Vilhanová et al., 2013).

Psychotherapeutic Effects : Research on 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT), which is structurally similar to 5'-Methoxylaudanosine, suggests its potential psychotherapeutic effects. Users of 5-MeO-DMT, often used for spiritual and recreational purposes, have reported improvements in mental health conditions such as post-traumatic stress disorder, depression, and anxiety. This indicates a possible application of 5'-Methoxylaudanosine derivatives in psychotherapy (Davis et al., 2018).

Potential in Creativity and Cognition Research : 5-MeO-DMT, due to its unique psychoactive properties, including ego-dissolving effects, is suggested to be a valuable neurochemical tool for understanding cognitive and neuronal processes underpinning creativity and cognition. This implies that 5'-Methoxylaudanosine, owing to its structural similarities, might have similar research applications (Germann, 2019).

Cancer Treatment Research : Methoxyamine, a derivative, enhances the cytotoxic effects of 5-Fluorouracil in combination with gamma radiation in colon cancer cells. This suggests a potential application in improving cancer treatment efficacy (Samideh et al., 2017).

Mechanism of Action

Mode of Action

The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .

Biochemical Pathways

It has been used in the synthesis of mivacurium chloride, a skeletal muscle relaxant . This suggests that it may play a role in neuromuscular signaling pathways.

Pharmacokinetics

properties

IUPAC Name |

6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO5/c1-23-8-7-15-12-18(24-2)19(25-3)13-16(15)17(23)9-14-10-20(26-4)22(28-6)21(11-14)27-5/h10-13,17H,7-9H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQIPWOCCJXSKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659734 |

Source

|

| Record name | 6,7-Dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-Methoxylaudanosine | |

CAS RN |

24734-71-2 |

Source

|

| Record name | 6,7-Dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of stereochemistry in 5'-methoxylaudanosine derivatives?

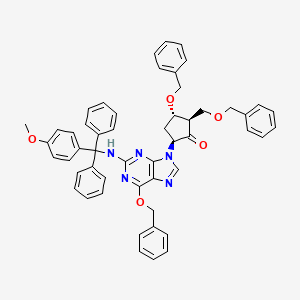

A: Stereochemistry plays a crucial role in the biological activity of many compounds, including 5'-methoxylaudanosine derivatives. The research by [] highlights that quaternization of 5'-methoxylaudanosine with alkyl iodides primarily yields isomers with a trans relationship between the newly introduced N-alkyl group and the existing 1-benzyl substituent. This stereoselectivity is important because the cis and trans isomers of these quaternary ammonium salts likely exhibit different pharmacological profiles. Understanding the stereochemical outcome of such reactions is vital for synthesizing and studying specific isomers with potentially distinct biological activities.

Q2: How was the stereochemistry of 5'-methoxylaudanosine derivatives determined in the study?

A: The researchers employed a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to unequivocally determine the stereochemistry of 5'-methoxylaudanosine derivatives []. Specifically, they analyzed the ¹H and ¹³C NMR spectra to identify characteristic chemical shifts and coupling patterns associated with cis and trans isomers. To confirm their NMR-based assignments, they obtained single-crystal X-ray structures of representative trans and cis isomers. This combined approach provided strong evidence for the relative stereochemistry at positions 1 and 2 in these compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.